molecular formula C12H15N3O B4412304 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No. B4412304
M. Wt: 217.27 g/mol
InChI Key: LVAAWTWXWQECNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as EBA, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cellular processes. This compound has also been found to interact with DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been used as a fluorescent probe to study the binding of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide in lab experiments is its ability to inhibit the growth of cancer cells and to induce apoptosis. This makes it a useful tool for studying cancer biology. This compound has also been found to have antiviral and antibacterial properties, which makes it a useful tool for studying infectious diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound. In addition, this compound has been found to exhibit toxicity in some cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide. One area of research could be to further investigate the mechanism of action of this compound. This could help to better understand its biological activity and to identify potential targets for drug development.
Another area of research could be to investigate the potential use of this compound as a therapeutic agent for cancer and infectious diseases. This could involve testing the efficacy of this compound in animal models and in clinical trials.
In addition, further research could be conducted to explore the use of this compound as a fluorescent probe for studying the binding of proteins and nucleic acids. This could involve developing new techniques for using this compound in imaging studies.
Conclusion:
In conclusion, this compound, or this compound, is a benzimidazole derivative that has been widely used in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial properties. This compound has also been used as a fluorescent probe to study the binding of proteins and nucleic acids. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.

Scientific Research Applications

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.

properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-15-11-7-5-4-6-10(11)14-12(15)8-13-9(2)16/h4-7H,3,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAAWTWXWQECNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.